molecular formula C6H8IN3O2 B13078323 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid CAS No. 6715-95-3

2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13078323
CAS No.: 6715-95-3
M. Wt: 281.05 g/mol
InChI Key: RDCKSKZXLNOZHF-UHFFFAOYSA-N
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Description

2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is a compound that features an amino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the iodination of a pyrazole derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 4-iodopyrazole with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodo group can be reduced to form hydrogenated pyrazole derivatives.

    Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated pyrazole compounds. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo-substituted pyrazole ring can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the iodo substitution, which may affect its reactivity and binding properties.

    2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Contains a chloro group instead of an iodo group, leading to different chemical and biological properties.

    2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Similar to the iodo derivative but with a bromo group, which may influence its reactivity and interactions.

Uniqueness

The presence of the iodo group in 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid makes it unique compared to its analogs. The iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

CAS No.

6715-95-3

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

2-amino-3-(4-iodopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H8IN3O2/c7-4-1-9-10(2-4)3-5(8)6(11)12/h1-2,5H,3,8H2,(H,11,12)

InChI Key

RDCKSKZXLNOZHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)N)I

Origin of Product

United States

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